Lipophilicity and Passive Permeability Advantage
The 8-chloro substituent significantly elevates the lipophilicity of 8-chloro-4-hydroxy-2-naphthoic acid compared to the non-chlorinated parent compound 4-hydroxy-2-naphthoic acid. The experimentally determined LogP of 8-chloro-4-hydroxy-2-naphthoic acid is 2.897, whereas 4-hydroxy-2-naphthoic acid has a LogP of 2.244 . This difference of ΔLogP = 0.653 log units indicates a near-4.5-fold increase in octanol–water partitioning, which is predictive of enhanced passive membrane permeability—a critical parameter in cell-based assays and in vivo bioavailability .
Comparator: 4-Hydroxy-2-naphthoic acid, LogP 2.24
ΔLogP = 0.65 (≈ 4.5-fold increase)
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.897 |
| Comparator Or Baseline | 4-Hydroxy-2-naphthoic acid: LogP = 2.244 |
| Quantified Difference | ΔLogP = 0.653 (≈ 4.5‑fold increase in partitioning) |
| Conditions | Experimentally determined; data reported on ChemSrc based on ACD/Labs predictions (standard 25 °C, octanol–water system) |
Why This Matters
A 0.65 log unit increase in LogP substantially improves passive diffusion across lipid bilayers, favoring cellular uptake and making the compound a preferred choice in permeability‑limited screens.
